2(3H)-Benzoxazolone, 4-hydroxy-
CAS No.: 28955-70-6
Cat. No.: VC5798738
Molecular Formula: C7H5NO3
Molecular Weight: 151.121
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28955-70-6 |
|---|---|
| Molecular Formula | C7H5NO3 |
| Molecular Weight | 151.121 |
| IUPAC Name | 4-hydroxy-3H-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C7H5NO3/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10) |
| Standard InChI Key | SXQYJGZBZLNTLH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)OC(=O)N2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
2(3H)-Benzoxazolone, 4-hydroxy- (C₇H₅NO₃) features a benzoxazolone core substituted with a hydroxyl group at the 4-position. Its IUPAC name, 4-hydroxy-3H-1,3-benzoxazol-2-one, reflects this configuration, with a molecular weight of 151.12 g/mol and an exact mass of 151.027 g/mol . The compound’s planar structure facilitates interactions with biological targets, particularly in modulating inflammatory and oxidative pathways.
Table 1: Physicochemical Properties of 4-Hydroxy-2(3H)-benzoxazolone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅NO₃ | |
| Molecular Weight | 151.12 g/mol | |
| Exact Mass | 151.027 g/mol | |
| PSA (Polar Surface Area) | 66.23 Ų | |
| LogP (Partition Coefficient) | 0.827 | |
| SMILES | C1=CC(=C2C(=C1)OC(=O)N2)O |
The compound’s solubility remains poorly characterized, though its moderate LogP value suggests balanced lipophilicity for membrane permeability . Structural analogs, such as 4-O-β-D-glucopyranosyl derivatives, demonstrate enhanced solubility through glycosylation, a strategy explored in synthetic modifications .
Spectral and Stereochemical Data
Nuclear magnetic resonance (NMR) analyses confirm the compound’s structure, with distinctive signals for the aromatic protons (δ 6.8–7.4 ppm) and the oxazolone carbonyl (δ 165–170 ppm) . High-resolution mass spectrometry (HR-MS) further validates its molecular composition, while infrared (IR) spectra reveal stretches for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1720 cm⁻¹) groups .
Pharmacological Activities
Hepatoprotective Effects
4-Hydroxy-2(3H)-benzoxazolone demonstrates significant efficacy in mitigating drug-induced liver injury. In acetaminophen-overdose models, pretreatment with the compound (20–50 mg/kg) reduced serum ALT and AST levels by 40–60%, correlating with attenuated hepatic necrosis . Mechanistically, it suppresses NF-κB-mediated pro-inflammatory cytokine release (e.g., TNF-α, IL-6) and enhances nuclear factor erythroid 2-related factor 2 (Nrf2) translocation, upregulating heme oxygenase-1 (HO-1) to counteract oxidative stress .
In non-alcoholic fatty liver disease (NAFLD), the compound restores lipid homeostasis by downregulating SREBP-1c and FASN expression, reducing hepatic triglyceride accumulation by 30–50% in high-fat diet-fed rats. Chronic alcoholic liver disease (CALD) models further highlight its ability to normalize glycerophospholipid metabolism and inhibit TLR4/NF-κB signaling, mitigating fibrotic progression.
Anti-Inflammatory and Antioxidant Properties
The benzoxazolone scaffold confers dual anti-inflammatory and antioxidant activity. In carrageenan-induced paw edema models, 4-hydroxy derivatives reduced inflammation by 55–70% at 10 mg/kg doses, outperforming indomethacin in late-phase responses . This effect aligns with COX-2 and iNOS inhibition, as well as superoxide dismutase (SOD) and glutathione peroxidase (GPx) activation .
Structurally, the 4-hydroxy group enhances radical scavenging capacity, with oxygen radical absorbance capacity (ORAC) values exceeding 15,000 μmol TE/g . Quantum mechanical calculations attribute this to the stabilization of phenoxyl radicals through resonance within the benzoxazolone ring .
Mechanisms of Action
Modulation of NF-κB and Nrf2/HO-1 Pathways
The compound’s hepatoprotection hinges on bidirectional regulation of NF-κB and Nrf2. By inhibiting IκBα phosphorylation, it prevents NF-κB nuclear translocation, reducing TNF-α and IL-1β production by 60–80% in Kupffer cells . Concurrently, it promotes Nrf2 dissociation from Keap1, inducing HO-1 expression (3–5 fold increase) to enhance bilirubin and carbon monoxide production, which mitigate oxidative damage .
Regulation of Apoptotic Signaling
Mitochondrial apoptosis pathways are modulated via Bcl-2 family proteins. In acetaminophen-injured hepatocytes, the compound upregulates anti-apoptotic Bcl-2 and Bcl-xL by 2–3 fold while suppressing Bax translocation, preserving mitochondrial membrane potential (ΔΨm) by 70% . Caspase-3/7 activation is concurrently inhibited, reducing apoptotic bodies by 50–65% .
Table 2: Key Molecular Targets of 4-Hydroxy-2(3H)-benzoxazolone
Synthesis and Structure-Activity Relationships
Synthetic Routes
The parent compound is synthesized via cyclization of 2-aminophenol derivatives with phosgene or urea, yielding 2(3H)-benzoxazolone, followed by regioselective hydroxylation at the 4-position using Friedel-Crafts acylations . Tang et al. optimized a one-pot method using polyphosphoric acid, achieving 70–85% yields with minimal byproducts .
Derivative Design and Bioactivity
Structural modifications at the 4-position significantly influence potency. 4-O-Glycosylation enhances aqueous solubility and oral bioavailability, while amino acid conjugates (e.g., glycine, lysine) improve target affinity via hydrogen bonding . Notably, 4-hydroxy-6-nitro derivatives exhibit 10-fold greater NF-κB inhibition than the parent compound, though with increased cytotoxicity .
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